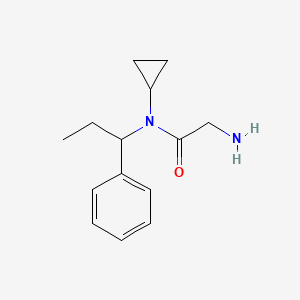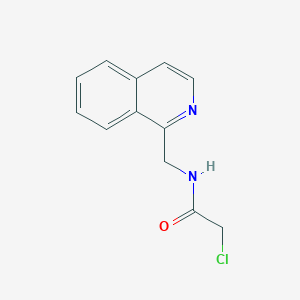![molecular formula C14H20N2O2 B7933184 N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine](/img/structure/B7933184.png)
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dihydrobenzodioxin moiety, and an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the dihydrobenzodioxin core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The cyclopropyl group is then introduced using cyclopropanation reactions, and the ethane-1,2-diamine moiety is attached through amine coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Aplicaciones Científicas De Investigación
N1-Cyclopropyl-N1-((2,3-dihydrobenzodioxin-2-yl)methyl)ethane-1,2-diamine: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological targets, aiding in the study of molecular interactions.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The cyclopropyl group and the dihydrobenzodioxin moiety may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine: can be compared to other similar compounds, such as:
Eliglustat tartrate: : A compound with a similar dihydrobenzodioxin structure used in medical applications.
Phenanthroimidazole derivatives: : Compounds with similar fused polycyclic aryl fragments used in blue-emissive materials.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of This compound .
Propiedades
IUPAC Name |
N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-7-8-16(11-5-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,11-12H,5-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSVNYWKDWWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol](/img/structure/B7933122.png)
![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide](/img/structure/B7933134.png)
![(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-propionamide](/img/structure/B7933143.png)
![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide](/img/structure/B7933144.png)





![N1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N1-isopropylethane-1,2-diamine](/img/structure/B7933176.png)
![N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine](/img/structure/B7933182.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide](/img/structure/B7933197.png)
